molecular formula C8H10O4 B167645 4,5-Dimethoxybenzene-1,2-diol CAS No. 1664-27-3

4,5-Dimethoxybenzene-1,2-diol

Cat. No. B167645
CAS RN: 1664-27-3
M. Wt: 170.16 g/mol
InChI Key: ASYWQJACGNQHIF-UHFFFAOYSA-N
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Description

4,5-Dimethoxybenzene-1,2-diol is a member of methoxybenzenes and a member of phenols . It is a symmetric molecule with a very low molecular weight .


Molecular Structure Analysis

The molecular formula of 4,5-Dimethoxybenzene-1,2-diol is C8H10O4 . It has a molecular weight of 170.16 g/mol . The InChI representation of the molecule is InChI=1S/C8H10O4/c1-11-7-3-5 (9)6 (10)4-8 (7)12-2/h3-4,9-10H,1-2H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,5-Dimethoxybenzene-1,2-diol include a molecular weight of 170.16 g/mol, a XLogP3-AA of 1.2, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, a rotatable bond count of 2, an exact mass of 170.05790880 g/mol, a monoisotopic mass of 170.05790880 g/mol, a topological polar surface area of 58.9 Ų, a heavy atom count of 12, a formal charge of 0, and a complexity of 123 .

Scientific Research Applications

1. Applications in Energy Storage

4-tertbutyl-1,2-dimethoxybenzene (TDB), a derivative of 4,5-Dimethoxybenzene-1,2-diol, has been studied for its potential use as a redox shuttle in overcharge protection of Li–LiFePO4 batteries. This compound, due to its solubility in organic polar electrolytes, offers a solution to the poor solubility of similar compounds and shows promise in enhancing the safety and efficiency of lithium batteries (Feng, Ai, Cao, & Yang, 2007).

2. Fluorescence Derivatization in Chromatography

2,2′-Dithiobis(1-amino-4,5-dimethoxybenzene), synthesized from 4,5-Dimethoxybenzene-1,2-diol, has been used as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This compound reacts selectively with aromatic aldehydes in acidic media and is helpful in sensitive detection of these compounds (Hara et al., 1994).

3. Electrocatalysis and Battery Technology

Research on 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB), a related compound, has shown its potential as a redox shuttle additive for overcharge protection in lithium-ion batteries. Its solubility in carbonate-based electrolytes and structural properties make it an interesting candidate for improving the safety and lifespan of lithium-ion batteries (Zhang et al., 2010).

4. Development of Advanced Energy Materials

1,4-Dimethoxybenzene derivatives, including those related to 4,5-Dimethoxybenzene-1,2-diol, are considered for use as catholytes in non-aqueous redox flow batteries. Modifications like bicyclic substitutions have been explored to improve their chemical stability and solubility, contributing significantly to the development of efficient energy storage systems (Zhang et al., 2017).

5. Chemical Synthesis and Ligand Development

1,2-Dibromo-4,5-dimethoxybenzene, a compound related to 4,5-Dimethoxybenzene-1,2-diol, has been used as a platform for developing ditopic ligands. These ligands feature various chelating pockets, showcasing the compound's versatility in the field of organometallic chemistry and ligand synthesis (Chuong et al., 2013).

6. Analysis of Methylglyoxal in Biological Systems

Derivatives of 4,5-Dimethoxybenzene-1,2-diol have been utilized in the development of a liquid chromatographic fluorimetric assay for methylglyoxal, a compound of interest in chemical and biological systems. This application highlights the compound's utility in analytical chemistry, particularly in the detection and quantification of trace biological molecules (McLellan & Thornalley, 1992).

properties

IUPAC Name

4,5-dimethoxybenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYWQJACGNQHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550030
Record name 4,5-Dimethoxybenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethoxybenzene-1,2-diol

CAS RN

1664-27-3
Record name 4,5-Dimethoxybenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
A Peduto, M Scuotto, V Krauth, F Roviezzo… - European journal of …, 2017 - Elsevier
Aiming to assess the biological activities of synthetic 1,4-benzoquinones, we previously synthesized different libraries of benzoquinones with lipophilic and bulky alkyl- or aryl-…
Number of citations: 27 www.sciencedirect.com
S Zappavigna, AM Cossu, M Abate, G Misso… - International Journal of …, 2019 - mdpi.com
5-Lipoxygenase (5-LO) has been reported to be highly expressed in brain tumors and to promote glioma cell proliferation. Therefore, we investigated the anticancer activity of the novel 5…
Number of citations: 8 www.mdpi.com
F Bruno, V Krauth, SM Nabavi, V Temml… - European Journal of …, 2022 - Elsevier
Oxidative stress and inflammation are two conditions that coexist in many multifactorial diseases and the discovery of antioxidants is an attractive approach that can simultaneously …
Number of citations: 5 www.sciencedirect.com
X Li, JW Cubbage, WS Jenks - Journal of photochemistry and photobiology …, 2001 - Elsevier
The early degradation product distributions from TiO 2 -mediated photocatalytic degradations of a series of multiply hydroxylated benzenes and their methoxylated analogs is reported. …
Number of citations: 53 www.sciencedirect.com
S Muthuraman, S Sinha, CS Vasavi, KM Waidha… - Bioorganic & Medicinal …, 2019 - Elsevier
5-Lipoxygenase (5-LOX) is a key enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, leading to asthma. Developing potent 5-LOX inhibitors especially, natural …
Number of citations: 19 www.sciencedirect.com
F Bruno, G Spaziano, A Liparulo, F Roviezzo… - European journal of …, 2018 - Elsevier
The products of 5-lipoxygenase are synthesized and released in the airway when an asthmatic reaction occurs. 5-lipoxygenase via arachidonic acid metabolism produces leukotrienes …
Number of citations: 79 www.sciencedirect.com
S Zappavigna, AM Cossu, A Grimaldi… - International journal of …, 2020 - mdpi.com
Inflammation is strictly associated with cancer and plays a key role in tumor development and progression. Several epidemiological studies have demonstrated that inflammation can …
Number of citations: 215 www.mdpi.com
B Batanero, R Saez, F Barba - Electrochimica acta, 2009 - Elsevier
The electrochemical reduction of a series of quinones in DMF, acetonitrile and 1,2-dichloroethane under controlled potential conditions and in the presence/absence of benzene …
Number of citations: 35 www.sciencedirect.com

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